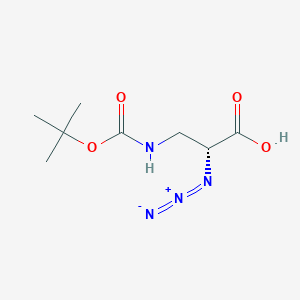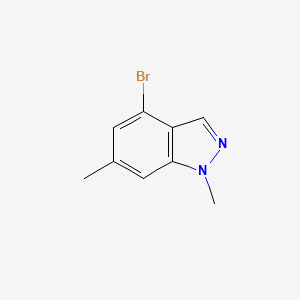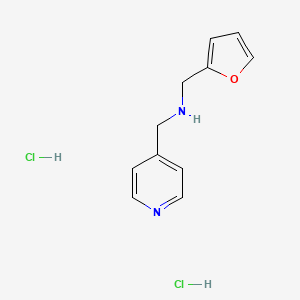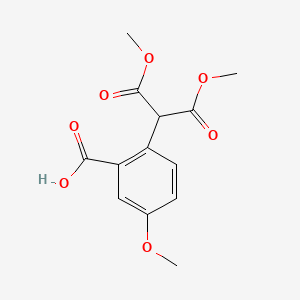![molecular formula C15H17N3O2 B6350746 4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1426142-65-5](/img/structure/B6350746.png)
4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
科学的研究の応用
DMPI-6-COOH is used in a variety of scientific research applications. It is used to study the structure-activity relationships of heterocyclic compounds, as well as to develop new drugs and pharmaceuticals. Additionally, it is used to study the mechanisms of action of various drugs and to analyze the effects of drugs on biological systems.
作用機序
The mechanism of action of DMPI-6-COOH is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to lead to the anti-inflammatory and analgesic effects of the compound. Additionally, DMPI-6-COOH has been shown to have antioxidant and anti-cancer properties.
Biochemical and Physiological Effects
DMPI-6-COOH has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have anti-cancer properties, as well as to reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects, as well as to have potential anti-obesity effects.
実験室実験の利点と制限
The advantages of using DMPI-6-COOH in lab experiments include its low cost and availability, as well as its stability in a variety of conditions. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, there are some limitations to using DMPI-6-COOH in lab experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases, and it can be difficult to purify.
将来の方向性
There are a number of potential future directions for research on DMPI-6-COOH. These include further studies on its mechanism of action, its potential applications in drug development and drug delivery, and its potential use in combination with other compounds to create novel therapeutic agents. Additionally, further research could be conducted on its effects on metabolic processes, its potential to be used as a biomarker, and its potential to be used in the development of new diagnostic tests. Finally, further research could be conducted on its potential use in the treatment of neurological disorders and its potential to be used as an antioxidant.
合成法
DMPI-6-COOH can be synthesized through a variety of methods. The most common method is a condensation reaction between 2,5-dimethyl-4-hydroxybenzaldehyde and 3-aminopyridine. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in the presence of a base, such as sodium bicarbonate. The reaction produces an aldehyde intermediate, which is then converted to the final product by a dehydration reaction.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-8-3-4-9(2)10(5-8)13-14-11(16-7-17-14)6-12(18-13)15(19)20/h3-5,7,12-13,18H,6H2,1-2H3,(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMWETWRDANASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine dihydrochloride](/img/structure/B6350705.png)
amine dihydrochloride](/img/structure/B6350706.png)

![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6350729.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)
